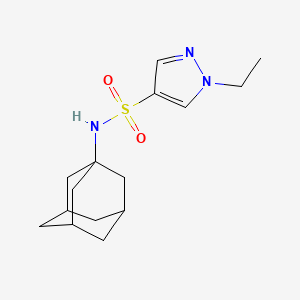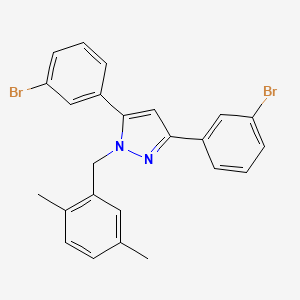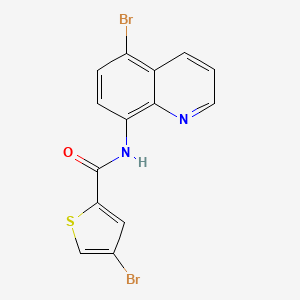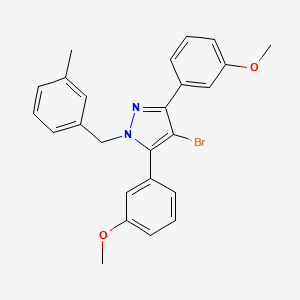
N~4~-(1-Adamantyl)-1-ethyl-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~-(1-Adamantyl)-1-ethyl-1H-pyrazole-4-sulfonamide is a compound that features an adamantane core, a pyrazole ring, and a sulfonamide group. The adamantane structure is known for its rigidity and stability, making it a valuable component in various chemical and pharmaceutical applications. The pyrazole ring is a five-membered ring containing two nitrogen atoms, which contributes to the compound’s potential biological activity. The sulfonamide group is a functional group that is commonly found in many drugs due to its ability to interact with biological targets.
Preparation Methods
The synthesis of N4-(1-Adamantyl)-1-ethyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the reaction of 1-adamantyl nitrate with sulfuric acid to form the adamantyl carbocation, which can then react with various nucleophiles . The pyrazole ring can be synthesized through the cyclization of appropriate precursors, and the sulfonamide group is introduced through sulfonation reactions. Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
N~4~-(1-Adamantyl)-1-ethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The adamantyl and pyrazole rings can undergo substitution reactions with various electrophiles or nucleophiles, allowing for the introduction of different functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N~4~-(1-Adamantyl)-1-ethyl-1H-pyrazole-4-sulfonamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, taking advantage of its stable adamantane core and reactive functional groups.
Biology: It is studied for its potential biological activities, including antiviral, antibacterial, and anticancer properties.
Medicine: The sulfonamide group is a common feature in many drugs, and this compound is explored for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N4-(1-Adamantyl)-1-ethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The adamantane core provides structural stability, while the pyrazole and sulfonamide groups interact with biological targets, potentially inhibiting enzymes or interfering with cellular processes. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N~4~-(1-Adamantyl)-1-ethyl-1H-pyrazole-4-sulfonamide can be compared with other adamantane derivatives and sulfonamide-containing compounds:
Similar Compounds: N-(1-Adamantyl)-4-nitrobenzamide, N-(1-Adamantyl)-N’-(4-guanidinobenzyl)urea, and other adamantane-based sulfonamides.
This detailed article provides a comprehensive overview of N4-(1-Adamantyl)-1-ethyl-1H-pyrazole-4-sulfonamide, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C15H23N3O2S |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
N-(1-adamantyl)-1-ethylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C15H23N3O2S/c1-2-18-10-14(9-16-18)21(19,20)17-15-6-11-3-12(7-15)5-13(4-11)8-15/h9-13,17H,2-8H2,1H3 |
InChI Key |
WJVPNPGNMOYPAB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)NC23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(5-bromopyridin-2-yl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10936977.png)

![4-chloro-1-{[4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]methyl}-3,5-dimethyl-1H-pyrazole](/img/structure/B10936990.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-6-(4-methoxyphenyl)-N,1,3-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10936994.png)
![2-[3,5-bis(4-chlorophenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole](/img/structure/B10937001.png)
![N-(2-acetylphenyl)-1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10937015.png)

![1-benzyl-3,6-dimethyl-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10937035.png)
![1-benzyl-N-(2-methoxyphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10937053.png)
![N-[4-(difluoromethoxy)-3-methoxyphenyl]-4-methylbenzamide](/img/structure/B10937060.png)
![2-({4-[(2-chlorophenoxy)methyl]phenyl}carbonyl)-N-(1-phenylethyl)hydrazinecarbothioamide](/img/structure/B10937062.png)
![4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-2-{4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B10937064.png)
![9-ethyl-2-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10937067.png)
